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molecular formula C8H12BrN3 B8501502 6-bromo-N4-isopropylpyridine-3,4-diamine

6-bromo-N4-isopropylpyridine-3,4-diamine

Cat. No. B8501502
M. Wt: 230.11 g/mol
InChI Key: MRGMJGRFDPCVQG-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

A solution of 2-bromo-N-isopropyl-5-nitropyridin-4-amine (intermediate 258, 4.5 g, 16.61 mmol) in HOAc (59 ml) was added dropwise to a mixture of iron powder (3.75 g, 66.4 mmol) in HOAc (59 ml) at 70° C. After stirring vigorously for 6 h, the reaction mixture was diluted with H2O and extracted with DCM (3×). The combined organic layers were dried over Na2SO4 and evaporated. The crude material was applied to a 80 g RediSep® silica column and purified by normal phase chromatography, eluting with a gradient from 5% to 100% EtOAc/heptanes. Product-containing fractions were combined and evaporated to give the title compound as a brown solid. (UPLC-MS 6) tR 0.56; ESI-MS 230.0/232.0 [M+H]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One
Name
Quantity
3.75 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH:8][CH:9]([CH3:11])[CH3:10])[C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1>CC(O)=O.O.[Fe]>[Br:1][C:2]1[N:3]=[CH:4][C:5]([NH2:12])=[C:6]([NH:8][CH:9]([CH3:11])[CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)NC(C)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C(=C1)NC(C)C)[N+](=O)[O-]
Name
Quantity
59 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
59 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
3.75 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring vigorously for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by normal phase chromatography
WASH
Type
WASH
Details
eluting with a gradient from 5% to 100% EtOAc/heptanes
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(C=N1)N)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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